N-((Octahydro-1(2H)-quinolyl)methyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system that is fully hydrogenated, making it an octahydroquinoline The succinimide moiety is attached to the quinoline ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide typically involves the reaction of octahydroquinoline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated quinoline derivatives.
Substitution: The succinimide moiety can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- N-((Octahydro-1(2H)-quinolyl)methyl)maleimide
- N-((Octahydro-1(2H)-quinolyl)methyl)glutarimide
Uniqueness
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is unique due to its specific combination of a fully hydrogenated quinoline ring and a succinimide moiety. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the succinimide moiety can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
92493-56-6 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H22N2O2/c17-13-7-8-14(18)16(13)10-15-9-3-5-11-4-1-2-6-12(11)15/h11-12H,1-10H2 |
InChI Key |
YEYYOMUXAJBNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2CN3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.